molecular formula C14H10ClN3O3S B5721083 3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5721083
M. Wt: 335.8 g/mol
InChI Key: JTOOREBTLYJHDQ-UHFFFAOYSA-N
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Description

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties

Preparation Methods

The synthesis of 3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets and pathways. In cancer cells, it is believed to inhibit specific enzymes or signaling pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .

Comparison with Similar Compounds

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOREBTLYJHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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